Higher Lipophilicity vs. N-cyclopentyl-3-methyl Analog: XLogP3 Comparison [1]
n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine exhibits a computed XLogP3 of 2.9 , compared to 2.1 for the direct 3-methyl analog N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine (CAS 1259064-36-2) [1]. This represents a significant increase of approximately 0.8 log units, indicating substantially higher lipophilicity for the isopropyl-substituted compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine: XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = +0.8 (38% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The higher log P value for the isopropyl derivative suggests superior membrane permeability, which can be a crucial selection factor for lead compounds targeting intracellular enzymes or requiring blood-brain barrier penetration.
- [1] PubChem, 'N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine', CID 59058912, computed properties: XLogP3=2.1, TPSA=51 Ų. View Source
